molecular formula C14H23N3O3 B2577698 3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide CAS No. 2361768-14-9

3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide

Cat. No.: B2577698
CAS No.: 2361768-14-9
M. Wt: 281.356
InChI Key: LVYUJLCEHZUPBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-Amino-4-oxobutan-2-yl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide reveals its complexity. The compound consists of a piperidine ring, an amide group, and a methyl-substituted propenoyl moiety. The chlorine atom (Cl) adds to its mass, contributing to a molecular weight of approximately 166.65 g/mol .


Physical and Chemical Properties Analysis

  • Boiling Point : The compound’s boiling point is approximately 242.1°C at 760 mmHg .
  • Flash Point : The flash point is around 100.2°C .

Future Directions

: Alfa Chemistry: (4-Amino-4-oxobutan-2-yl)-dimethylazanium chloride : Chemsrc: (4-amino-4-oxobutan-2-yl)-dimethylazanium, chloride

Properties

IUPAC Name

N-(4-amino-4-oxobutan-2-yl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-13(19)17-7-5-11(6-8-17)14(20)16(3)10(2)9-12(15)18/h4,10-11H,1,5-9H2,2-3H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYUJLCEHZUPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)N(C)C(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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